molecular formula C12H15BrO4 B6160560 2-(4-bromophenoxy)-4-methoxy-3-methylbutanoic acid CAS No. 2055600-17-2

2-(4-bromophenoxy)-4-methoxy-3-methylbutanoic acid

Cat. No.: B6160560
CAS No.: 2055600-17-2
M. Wt: 303.1
InChI Key:
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Description

2-(4-bromophenoxy)-4-methoxy-3-methylbutanoic acid is an organic compound characterized by the presence of a bromophenoxy group, a methoxy group, and a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-4-methoxy-3-methylbutanoic acid typically involves the reaction of 4-bromophenol with 4-methoxy-3-methylbutanoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-4-methoxy-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenoxy group can be reduced to a phenol group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 4-methoxy-3-methylbutanoic acid derivatives.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-4-methoxy-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The methoxy and methylbutanoic acid moieties contribute to the compound’s overall bioactivity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenoxyacetic acid: Similar structure but lacks the methoxy and methylbutanoic acid groups.

    4-methoxyphenoxyacetic acid: Similar structure but lacks the bromine atom.

    2-(4-bromophenoxy)-2-methylpropanoic acid: Similar structure but has a different alkyl chain.

Uniqueness

2-(4-bromophenoxy)-4-methoxy-3-methylbutanoic acid is unique due to the combination of its bromophenoxy, methoxy, and methylbutanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2055600-17-2

Molecular Formula

C12H15BrO4

Molecular Weight

303.1

Purity

95

Origin of Product

United States

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